
Etanidazole
Overview
Description
Etanidazole (N-(2-hydroxyethyl)-2-nitroimidazole-1-acetamide) is a 2-nitroimidazole derivative developed as a hypoxic cell radiosensitizer. It enhances the efficacy of radiotherapy and chemotherapy by targeting oxygen-deficient tumor regions, which are typically resistant to treatment due to reduced reactive oxygen species (ROS) generation under hypoxia . Structurally, this compound features a hydrophilic hydroxyethyl group and an acetamide side chain, distinguishing it from earlier nitroimidazoles like misonidazole. This hydrophilicity reduces its neurotoxicity compared to more lipophilic analogs, allowing higher tolerated doses in clinical settings .
This compound acts as an oxygen mimetic, forming toxic free radicals upon reduction in hypoxic environments, which damage DNA and potentiate radiation effects . Preclinical studies demonstrated its ability to sensitize tumors to alkylating agents (e.g., cisplatin) and radiation, with synergistic effects observed in murine fibrosarcoma and glioblastoma models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etanidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The general synthetic route includes the following steps:
Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then alkylated with ethylene oxide to introduce the hydroxyethyl group.
Acylation: The final step involves the acylation of the hydroxyethyl group with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Etanidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Aminoimidazole derivatives.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Etanidazole is a nitroimidazole drug that has been studied for its radiosensitizing properties in cancer treatment . It operates by decreasing glutathione concentration and inhibiting glutathione S-transferase, which increases the sensitivity of tissues to ionizing radiation .
Pre-clinical Studies
In Vitro and In Vivo studies have demonstrated that this compound can radiosensitize hepatocellular carcinoma (HCC) cells .
This compound and Paclitaxel Combination Therapy
- Study Details: A study examined the radiosensitizing effect of combining this compound and paclitaxel in vivo using H22-bearing mice. The drugs were administered via the tail vein at clinically relevant doses, followed by exposure to 5 Gy of radiation .
- Results: The combination of this compound and paclitaxel resulted in the greatest tumor regression. Forty days post-radiation, tumor inhibition rates were 19.2% for radiation alone, 33.9% for this compound, 54.8% for paclitaxel, and 61.6% for the combination therapy. Survival rates at 180 days were 0% for control, 0% for radiation alone, 0% for this compound, 12.5% for paclitaxel, and 25.0% for the combination .
- Conclusion: Combining this compound and paclitaxel improved tumor growth inhibition and survival in animal models, suggesting a synergistic effect with potential clinical application in HCC radiotherapy .
Clinical Trials
This compound has been evaluated in clinical trials for its efficacy in combination with radiotherapy, particularly in head and neck cancers .
- European Randomized Trial: A study involving 374 patients across 27 European centers aimed to evaluate the efficacy and toxicity of this compound combined with radiotherapy for head and neck squamous cell carcinoma . Patients were treated with either conventional radiotherapy alone (66-74 Gy in 33-37 fractions) or with the same radiotherapy dose plus this compound (2 g/m2 three times weekly for 17 doses) .
- Results: The addition of this compound to conventional radiotherapy did not provide any significant benefit to patients with head and neck carcinoma. The 2-year loco-regional control rates were 53% in both the this compound and control groups (p = 0.93), and the overall 2-year survival rates were 54% in each group (p = 0.99). However, there was a notable increase in peripheral neuropathy in the this compound group (52 cases) compared to the control group (5 cases, p < 0.001) .
- Conclusion: The study failed to confirm a benefit from adding this compound to conventional radiotherapy for head and neck carcinoma .
Other Studies and Applications
Mechanism of Action
Etanidazole exerts its effects by depleting glutathione and inhibiting glutathione S-transferase. This leads to an increase in the sensitivity of tissues to ionizing radiation. The compound targets hypoxic tumor cells, which are typically resistant to radiation therapy. By sensitizing these cells, this compound enhances the overall efficacy of radiation treatment .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Compound | Structure | LogP | Key Pharmacokinetic Properties |
---|---|---|---|
Etanidazole | 2-nitroimidazole with hydroxyethyl | 0.040 | High aqueous solubility; lower neurotoxicity |
Misonidazole | 2-nitroimidazole with methoxypropanol | 0.43 | Lipophilic; higher neurotoxicity |
Doranidazole | 2-nitroimidazole with modified side chain | N/A | Lower toxicity; improved tumor retention |
Fluorothis compound | Fluorinated analog of this compound | N/A | PET imaging tracer; fewer metabolites |
KU-2285 | CH₂CF₂CONHCH₂CH₂OH substituent | 0.250 | Enhanced radiosensitization; higher logP |
- Misonidazole: The first-generation 2-nitroimidazole radiosensitizer. Its lipophilicity (logP = 0.43) enabled better tumor penetration but caused severe peripheral neuropathy at clinically effective doses.
- Doranidazole : A newer 2-nitroimidazole with structural modifications to reduce toxicity. Preclinical data suggest improved tumor retention and radiosensitization compared to this compound .
- Fluorothis compound ([¹⁸F]FETA) : A fluorinated derivative used for PET imaging of tumor hypoxia. It exhibits similar hypoxia-specific binding to [¹⁸F]FMISO but with fewer metabolites, enhancing imaging reliability .
- KU-2285 : A 2-nitroimidazole with a CF₂ group, increasing logP (0.250) and redox activity (E₁/₂ = -0.96 V vs. -1.05 V for this compound). In murine models, KU-2285 showed superior radiosensitization and lower acute toxicity .
Efficacy in Preclinical Models
- Combination with Cisplatin : this compound enhanced cisplatin’s efficacy in the FSaII fibrosarcoma model, increasing tumor growth delay from 25 to 43 days at 1 g/kg. Misonidazole showed additive effects, but this compound demonstrated dose-modifying synergy .
- Comparatively, KU-2285 required lower doses for equivalent sensitization due to higher redox activity .
Clinical Outcomes and Toxicity
- Total doses up to 34 g/m² were tolerated with manageable neuropathy .
- Misonidazole: Limited by dose-limiting neurotoxicity (peripheral neuropathy at 12 g/m²).
- Nimorazole : A 5-nitroimidazole approved in Denmark for head and neck cancer. It lacks this compound’s hydrophilic properties but has comparable hypoxia-targeting efficacy with minimal toxicity .
Mechanistic Insights
- Hypoxia Selectivity : this compound’s nitro group undergoes enzymatic reduction in hypoxic cells, generating reactive intermediates that damage DNA and inhibit glutathione S-transferase, sensitizing cells to alkylating agents .
- Metabolic Stability: Fluorothis compound’s slower metabolism improves imaging accuracy, while this compound’s monohydrate form (solubility = 68 mg/mL) ensures formulation stability in aqueous solutions .
Biological Activity
Etanidazole, also known as SR-2508, is a nitroimidazole compound primarily studied for its radiosensitizing properties in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies, supported by data tables and research findings.
This compound functions as a radiosensitizer , enhancing the effects of radiation therapy on hypoxic tumor cells. The compound selectively targets hypoxic (low-oxygen) environments typical of many tumors, where conventional therapies are less effective. Upon reduction in these hypoxic conditions, this compound forms reactive species that damage DNA, leading to increased cell death when combined with radiation treatment .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Radiosensitization : Enhances the efficacy of radiotherapy in solid tumors.
- Antimicrobial Activity : Exhibits some antimicrobial properties against anaerobic bacteria.
- Toxicity Profile : Generally well-tolerated but can cause side effects such as nausea, vomiting, and peripheral neuropathy .
Clinical Applications
This compound has been evaluated in various clinical settings:
- Combination with Radiotherapy : Studies have shown that this compound improves tumor control rates when used alongside radiotherapy in patients with head and neck cancers and other solid tumors .
- Phase Trials : Several clinical trials have assessed its efficacy and safety profile. For instance, a Phase I trial demonstrated manageable toxicity levels when combined with hyperfractionated radiotherapy .
Case Studies
The following table summarizes notable case studies involving this compound:
Research Findings
Recent research highlights the following key findings regarding this compound:
- In Vivo Studies : Animal models have shown that this compound significantly enhances the effectiveness of radiation therapy in hypoxic tumors compared to radiation alone .
- Toxicity Assessments : Clinical trials report mild to moderate side effects, predominantly gastrointestinal disturbances and transient neurological symptoms .
- Long-Term Outcomes : Studies indicate that patients receiving this compound in conjunction with radiotherapy experience better long-term survival rates compared to those receiving radiotherapy alone .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the radiosensitizing effects of Etanidazole in vivo?
The tumor-bearing chick embryo model is a validated system for assessing this compound’s radiosensitizing activity. In this model, this compound (1.0 mg administered intravenously) is combined with 8 Gy irradiation, yielding significant tumor growth suppression (35%) compared to controls. Key methodological considerations include:
- Timing : Administer this compound 10 minutes before irradiation to align with peak tumor tissue concentration .
- Dosage calibration : Non-lethal doses (≤1.0 mg) are critical to avoid acute toxicity while maintaining efficacy .
- Endpoint selection : Tumor weight measurement at 72 hours post-treatment ensures reproducibility .
Q. How does this compound enhance radiation cytotoxicity at the molecular level?
this compound depletes glutathione and inhibits glutathione transferase, disrupting cellular antioxidant defenses and amplifying oxidative damage in hypoxic tumor regions. Methodologically, this mechanism can be validated via:
- Glutathione assays : Quantify intracellular glutathione levels pre/post this compound exposure.
- Hypoxia markers : Use immunohistochemistry (e.g., pimonidazole staining) to correlate drug activity with hypoxic zones .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound requires stringent safety measures due to its potential for skin/eye irritation and respiratory toxicity. Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize aerosol exposure .
- Waste disposal : Follow EPA guidelines for chemical waste, including segregation and neutralization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?
Discrepancies between in vitro and in vivo outcomes (e.g., poor tumor suppression in mice vs. chick embryos) arise from differences in drug bioavailability and hypoxia gradients. To address this:
- Pharmacokinetic profiling : Measure tumor-to-plasma ratios using LC-MS to assess tissue penetration .
- Hypoxia imaging : Integrate PET/CT with hypoxia-specific tracers (e.g., 18F-FMISO) to identify responsive subregions .
- Statistical validation : Apply ANOVA to compare efficacy across models, controlling for variables like irradiation dose and tumor volume .
Q. What methodological refinements improve the specificity of this compound in targeting hypoxic cells?
To enhance hypoxia-selective activity:
- Combination therapies : Pair this compound with vascular-disrupting agents (e.g., combretastatin) to exacerbate tumor hypoxia .
- Dosage optimization : Use response surface methodology (RSM) to model synergistic effects between drug concentration and irradiation timing .
- Gene expression profiling : RNA-seq of treated tumors can identify hypoxia-regulated pathways (e.g., HIF-1α) modulated by this compound .
Q. How should researchers design experiments to evaluate this compound’s potential as an imaging agent for hypoxic tumors?
Leverage its nitroimidazole structure to develop radiolabeled derivatives (e.g., 18F-Etanidazole). Key steps include:
- Radiosynthesis : Optimize labeling efficiency using chelators like NOTA .
- Biodistribution studies : Track uptake in tumor vs. normal tissues via gamma counting or autoradiography.
- Validation : Correlate imaging signals with histopathological hypoxia markers (e.g., CA-IX expression) .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit dose-response curves using the four-parameter logistic model (IC₅₀ calculation).
- Error analysis : Report standard deviations for tumor weight measurements and use Student’s t-test for pairwise comparisons .
- Survival data : Kaplan-Meier analysis with log-rank tests to assess toxicity thresholds .
Q. How can researchers ensure reproducibility in radiosensitization assays?
- Standardized irradiation protocols : Calibrate X-ray machines using ionization chambers for consistent dose delivery .
- Blinded experiments : Assign treatment groups randomly and mask analysts during data collection .
- Positive controls : Include known radiosensitizers (e.g., nimorazole) to benchmark this compound’s performance .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
Record name | ETANIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
Record name | Etanidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etanidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etanidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etanidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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